2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide
Description
This compound, with the molecular formula C₂₄H₁₉BrClN₃O₂S and a molecular weight of 528.849 g/mol, is a quinazolinone-based acetamide derivative characterized by a 4-bromophenyl group at the 3-position of the quinazolinone core and a 2-chloro-4,6-dimethylphenyl substituent on the acetamide nitrogen . Its structural complexity arises from the integration of a sulfanyl linker bridging the quinazolinone and acetamide moieties, which may influence its electronic properties and intermolecular interactions. The mono-isotopic mass of 527.006988 g/mol and ChemSpider ID 1456628 confirm its unique chemical identity .
Properties
Molecular Formula |
C24H19BrClN3O2S |
|---|---|
Molecular Weight |
528.8 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H19BrClN3O2S/c1-14-11-15(2)22(19(26)12-14)28-21(30)13-32-24-27-20-6-4-3-5-18(20)23(31)29(24)17-9-7-16(25)8-10-17/h3-12H,13H2,1-2H3,(H,28,30) |
InChI Key |
LYLYRQBHAFXGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Formation of 3-(4-Bromophenyl)-4-Oxo-3,4-Dihydroquinazoline
The quinazolinone scaffold is synthesized via a modified Niementowski reaction:
Reagents :
- 2-Aminobenzamide (1 eq)
- 4-Bromobenzaldehyde (1.1 eq)
- Sodium metabisulfite (Na₂S₂O₅, 1.5 eq)
- Dimethylformamide (DMF), 100°C, 5 hours.
Mechanism :
Introduction of the Thiol Group at Position 2
The thiol moiety is introduced via a two-step process:
Step 1: Chlorination at Position 2
- Reagents : Phosphorus oxychloride (POCl₃), reflux, 4 hours.
- Product : 2-Chloro-3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazoline.
Step 2: Thiolation with Sodium Hydrosulfide (NaSH)
- Conditions : NaSH (1.2 eq) in ethanol/water (3:1), 60°C, 6 hours.
- Product : 3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-2-thiol.
Synthesis of the Acetamide Side Chain
Preparation of N-(2-Chloro-4,6-Dimethylphenyl)Acetamide
Reagents :
- 2-Chloro-4,6-dimethylaniline (1 eq)
- Chloroacetyl chloride (1.2 eq)
- Triethylamine (Et₃N, 1.5 eq) in DMF, 2 hours.
Mechanism :
- Nucleophilic acylation of the aniline with chloroacetyl chloride forms 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide.
Thioether Bond Formation
Coupling Reaction
Reagents :
- 3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-2-thiol (1 eq)
- 2-Chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide (1 eq)
- Potassium carbonate (K₂CO₃, 1.2 eq) in DMF, 80°C, 12 hours.
Mechanism :
- Deprotonation of the thiol group generates a thiolate ion, which displaces the chloride from the acetamide via an SN₂ mechanism.
Optimization and Alternative Routes
One-Pot Synthesis
An alternative approach combines the quinazolinone core synthesis and thiolation in a single pot:
Microwave-Assisted Synthesis
- Conditions : Microwave irradiation (300 W, 120°C) reduces reaction time to 2 hours for the cyclocondensation step.
- Yield Improvement : 75–80% for the quinazolinone intermediate.
Characterization and Analytical Data
Key spectroscopic data for intermediates and the final compound:
Challenges and Troubleshooting
- Thiol Oxidation : Use inert atmosphere (N₂/Ar) during reactions involving thiols.
- Low Coupling Yield : Increase reaction time to 24 hours or use catalytic KI to enhance nucleophilicity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) effectively separates the final product.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the bromophenyl group, potentially leading to dehalogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl and chloro-dimethylphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced quinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
Biologically, the quinazolinone core is known for its antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s potential biological activities could be harnessed for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for pharmacological studies.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its diverse reactivity makes it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core may inhibit certain enzymes, while the bromophenyl and chloro-dimethylphenyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinazolinone Core
- 4-Bromophenyl vs. 4-Chlorophenyl: The substitution of bromine (Br) with chlorine (Cl) in the quinazolinone aryl group (e.g., 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide, CAS 477329-16-1) reduces molecular weight (~501.0 g/mol) and polarizability.
- 4-Methylphenyl or 4-Methoxyphenyl: Compounds like 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) demonstrate that electron-donating groups (e.g., -CH₃, -OCH₃) increase solubility in polar solvents but may reduce metabolic stability due to oxidative susceptibility .
Acetamide Substituent Modifications
- 2-Chloro-4,6-dimethylphenyl vs. 4-Sulfamoylphenyl: The 2-chloro-4,6-dimethylphenyl group in the target compound introduces steric hindrance and lipophilicity, which may enhance membrane permeability compared to the polar sulfamoyl group in N-(4-sulfamoylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS 477329-16-1).
3,4-Difluorophenyl :
In 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (Acta Cryst. E69, o900–o901), fluorine substituents increase electronegativity and metabolic resistance but reduce π-π stacking interactions due to decreased aromatic electron density .
Sulfanyl Linker and Quinazolinone Core
The sulfanyl (-S-) linker in the target compound and analogues (e.g., N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide , CAS 680992-00-1) contributes to conformational flexibility and redox sensitivity. Replacement with methylene (-CH₂-) or ether (-O-) linkers in other derivatives alters torsional angles and hydrogen-bonding patterns, as observed in crystal structures .
Data Tables: Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., -Br, -Cl) on the quinazolinone core, such as the target compound, typically exhibit lower yields (~70–80%) compared to electron-donating substituents (-OCH₃, -CH₃), which achieve >90% yields due to stabilized intermediates .
- Crystal Packing : In 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide , dihedral angles between aryl rings (66.4°) and N–H···O hydrogen bonds stabilize the lattice, suggesting similar packing behavior in the target compound .
- Biological Relevance : While explicit bioactivity data for the target compound are unavailable, structurally related acetamides (e.g., sulfamoylphenyl derivatives) show promise as enzyme inhibitors or antimicrobial agents due to their ability to disrupt protein-ligand interactions .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide, designated by its CAS number 477313-82-9, is a member of the quinazoline family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 518.79 g/mol. The structure features a quinazoline core substituted with a bromophenyl group and a chloro-dimethylphenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
In vitro studies demonstrated that the compound could inhibit the growth of cancer cells through mechanisms such as:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
Anti-inflammatory Effects
Compounds containing the quinazoline scaffold have been reported to possess anti-inflammatory properties. In particular, they may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory processes. The compound's potential to reduce pro-inflammatory cytokines has been evaluated in animal models.
Antimicrobial Activity
Research indicates that similar compounds exhibit antimicrobial properties against a range of bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
The biological activities of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in tumor progression and inflammation.
- Receptor Modulation : It could interact with specific receptors that mediate cellular responses related to cancer and inflammation.
- Molecular Docking Studies : Computational studies suggest strong binding affinity to target proteins involved in cancer pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Anticancer | Inhibition of MCF-7 cell growth | [Source 1] |
| Anti-inflammatory | Inhibition of COX enzymes | [Source 2] |
| Antimicrobial | Activity against Gram-positive bacteria | [Source 3] |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of quinazoline derivatives showed that modifications at the phenyl ring significantly enhanced anticancer activity against MCF-7 cells with IC50 values ranging from 10 µM to 30 µM.
- Inflammation Model : In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
